molecular formula C6H15AsO4 B090927 Triethyl arsenate CAS No. 15606-95-8

Triethyl arsenate

Cat. No. B090927
CAS RN: 15606-95-8
M. Wt: 226.1 g/mol
InChI Key: MGRFDZWQSJNJQP-UHFFFAOYSA-N
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Description

Triethyl arsenate is an organic compound with the chemical formula C6H15AsO4 . It is used as an intermediate n-type dopant material in the manufacture of semiconductor devices .


Molecular Structure Analysis

The molecular structure of Triethyl arsenate consists of three ethoxy groups attached to one central arsenic atom . The exact 3D structure is not available due to unsupported elements in the MMFF94s conformer generation .


Physical And Chemical Properties Analysis

Triethyl arsenate has a molecular weight of 226.10 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds . The topological polar surface area is 44.8 Ų .

Scientific Research Applications

  • Formation and Decomposition of Arsenates : Baier, Bissinger, and Schmidbaur (1992) discussed the formation and decomposition of Trialkylsilyl Arsenates, with a focus on the stability of triethylsilyl esters compared to trimethylsilyl esters (Baier, Bissinger, & Schmidbaur, 1992).

  • Adsorption on Synthetic Goethite : Lumsdon, Fraser, Russell, and Livesey (1984) studied the adsorption of arsenate ions on synthetic goethite, noting similarities and differences with phosphate, and proposing alternative assignments for absorption bands of OH groups (Lumsdon, Fraser, Russell, & Livesey, 1984).

  • Mobilization by Root Activity : Vetterlein et al. (2007) explored how plant roots mobilize arsenate in soils, particularly in response to phosphorus deficiency, and the implications for arsenic transfer from soil to plant (Vetterlein et al., 2007).

  • Efflux Permease for Organoarsenicals : Chen, Madegowda, Bhattacharjee, and Rosen (2015) identified a bacterial permease, ArsP, that confers resistance to certain organoarsenicals by preventing their accumulation in cells (Chen, Madegowda, Bhattacharjee, & Rosen, 2015).

  • Arsenic Speciation in Drinking Water : Milstein et al. (2002) compared the performance of different mobile phase buffers for arsenic speciation in drinking water, highlighting the superior performance of TRIS buffer for the separation of four arsenic species (Milstein et al., 2002).

  • Kinetics of Arsenate and Chromate Adsorption/Desorption : Grossl et al. (1997) investigated the kinetics of arsenate and chromate adsorption/desorption on goethite, providing insights into the fate of these oxyanions in natural environments (Grossl et al., 1997).

  • Effects on Oxidative Stress Response in Plants : Mascher et al. (2002) studied the biochemical stress responses in red clover plants due to arsenate exposure, including the activation of antioxidant enzymes (Mascher et al., 2002).

  • Adsorption of Arsenite and Arsenate on Activated Alumina : Singh and Pant (2004) and Lin and Wu (2001) explored the adsorption dynamics of arsenite and arsenate on activated alumina, detailing the influence of various parameters on this process (Singh & Pant, 2004), (Lin & Wu, 2001).

Safety And Hazards

Triethyl arsenate is toxic and can cause harm if inhaled or ingested . It is also classified as a potential carcinogen . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

triethyl arsorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRFDZWQSJNJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[As](=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AsO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166036
Record name Triethyl arsenate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl arsenate

CAS RN

15606-95-8
Record name Triethyl arsenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15606-95-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl arsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015606958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166036
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Record name Triethyl arsenate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.611
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arsenic acid (H3AsO4), triethyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
CD Baer, JO Edwards, MJ Kaus… - Journal of the …, 1980 - ACS Publications
… Values of the mean lifetime r, obtained from the computeranalysis of the spectra of the triethyl arsenate-ethyl alcohol system, are given in Table I. Similar data for the other ester-alcohol …
Number of citations: 11 pubs.acs.org
CD Baer, JO Edwards, PH Rieger - Inorganic Chemistry, 1981 - ACS Publications
… Thus the trimethyl and triethyl arsenate hydrolysis reactions were studied in methanol and ethanol, respectively, at low water concentrations while other experiments (hydrolysis of …
Number of citations: 38 pubs.acs.org
MH Song, SH Son, YD Cho, EK Choe - Clean Technology, 2011 - koreascience.kr
… , Diarsenic trioxide, Lead hydrogen arsenate, Triethyl arsenate의 4종 물질 의 함유 여 부를 ICP… trioxide, lead hydrogen arsenate, triethyl arsenate that are included in REACH SVHC was …
Number of citations: 8 koreascience.kr
Y Cheng, HM Chen, WL Yu, X Zhou… - Research of …, 2009 - cabdirect.org
… For the other six kinds of SVHC, including dihydrate sodium dichromate, triethyl arsenate, cobalt dichloride, diarsenic pentaoxide, diarsenic trioxide and lead hydrogen arsenate, the …
Number of citations: 1 www.cabdirect.org
FW Clarke - American Journal of Science, 1869 - ajsonline.org
… volumes 157, 154, and 159, and triethyl phosphate and triethyl arsenate have 132 and 130. … ) and in triethyl arsine, triethyl arsenite, and triethyl arsenate, I obtain the numbers 25'5, 26'7, …
Number of citations: 2 ajsonline.org
W Jager - IPC Printed Circuit Expo, APEX & Designer Summit …, 2010 - circuitinsight.com
… , also called Atomic Emission Spectroscopy (AES) may be used to identify trace metals, such as Arsenic (As) as found in Diarsenic pentaoxide, Diarsenic trioxide, Triethyl arsenate, and …
Number of citations: 3 www.circuitinsight.com
CD Baer - 1980 - search.proquest.com
… The procedure for the triethyl arsenate ester will be given in detail. Into a 100 ml round-… Carbon-13 satellite of c,cs c-proton resonance of ethanol o-proton resonance of triethyl arsenate …
Number of citations: 2 search.proquest.com
H Treichel, J v. Tomkewitsch… - Materials Science Forum, 1993 - Trans Tech Publ
… The requirements, regarding required surface concentration, junction depth, leakage of neighbourcells, gate-oxide quality can be met, especially if TEAsat (Triethylarsenate) is used as …
Number of citations: 2 www.scientific.net
K Geraghty - Circuit World, 2008 - emerald.com
… , diarsenic trioxide, sodium dichromate, musk xylene, DEHP, hexabromocyclododecane, short chain chlorinated paraffins, bis(tributyltin)oxide, lead hydrogen arsenate, triethyl arsenate …
Number of citations: 4 www.emerald.com
C Bendetto - Vill. Envtl. LJ, 2010 - HeinOnline
… -starters; they will probably never be authorized and, consequently, restricted, as the list includes such potent and commonly found substances as lead hydrogen and triethyl arsenate, …
Number of citations: 4 heinonline.org

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